molecular formula C9H11NO3 B1610873 Ethyl 4-(hydroxymethyl)picolinate CAS No. 59663-96-6

Ethyl 4-(hydroxymethyl)picolinate

Cat. No. B1610873
CAS RN: 59663-96-6
M. Wt: 181.19 g/mol
InChI Key: WPDFCSISXJTYIW-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxymethyl)picolinate (EMHP) is a synthetic chemical compound that has been used in a wide range of scientific research applications, including drug delivery and biochemical research. EMHP has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In

Scientific Research Applications

Ethyl 4-(hydroxymethyl)picolinate has a number of scientific research applications, including drug delivery and biochemical research. In drug delivery, this compound can be used to increase the solubility of drugs, allowing them to be more easily absorbed into the body. In biochemical research, this compound can be used as a reagent to study enzyme activity and to identify new enzymes. This compound can also be used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(hydroxymethyl)picolinate is not yet fully understood. However, it is believed that this compound works by binding to proteins and other biomolecules, which in turn modulates the activity of the proteins and other biomolecules. This modulation can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, in studies involving animals, this compound has been found to have anti-inflammatory and anti-oxidative effects. In addition, this compound has been found to have neuroprotective effects, as well as effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of Ethyl 4-(hydroxymethyl)picolinate in laboratory experiments has both advantages and limitations. The main advantage of this compound is that it is a relatively safe and non-toxic compound, making it suitable for use in a wide range of experiments. However, this compound can be difficult to synthesize, and the purity of the compound can vary depending on the synthesis method used.

Future Directions

The future of Ethyl 4-(hydroxymethyl)picolinate research is promising. Further research is needed to better understand the mechanism of action of this compound and to identify potential therapeutic applications. In addition, more research is needed to identify new uses for this compound in drug delivery and biochemical research. Finally, more research is needed to identify new synthesis methods for this compound that yield a higher purity product.

properties

IUPAC Name

ethyl 4-(hydroxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)8-5-7(6-11)3-4-10-8/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDFCSISXJTYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561450
Record name Ethyl 4-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59663-96-6
Record name Ethyl 4-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 21.7 g of 4-(tert-butyl-dimethylsilyloxymethyl)-2-cyanopyridine in 220 ml anhydrous ethanol containing 0.2 g of sodium is stirred at room temperature for 18 hours, cooled to 0° and 22 ml 6N hydrochloric acid is then added. The solution is stirred at room temperature for 18 hours cooled to 0°, 7.5 ml 6N sodium hydroxide added followed by 20 ml saturated aqueous sodium carbonate. Extraction with methylene chloride, then drying, filtering and concentrating the extract yields an oil which crystallizes from ether to yield ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate.
Quantity
21.7 g
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220 mL
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22 mL
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7.5 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To 5 g of diethylpyridine-2,4-dicarboxylate were added 50 ml of ethanol and 50 ml of dichloroethane, followed by ice-cooling. 932 mg of sodium borohydride was added portionwise thereto, followed by stirring for 1 hour under ice-cooling, and further at room temperature for 15 hours. After ice-cooling the reaction solution, 5 ml of 6 M hydrochloric acid was added thereto, followed by stirring for 5 minutes and concentrating. A saturated aqueous sodium hydrogen carbonate solution was added thereto, followed by extracting with chloroform-isopropanol (10:1) and drying over anhydrous magnesium sulfate. After concentrating under reduced pressure, the residue was purified by silica gel column chromatography (eluent: chloroform-methanol) to obtain 0.7 g of ethyl 4-(hydroxymethyl)pyridine-2-carboxylate (Production Example 53-1) and 1.6 g of ethyl 2-(hydroxymethyl)isonicotinate (Production Example 53-2), respectively.
Quantity
5 g
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50 mL
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50 mL
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932 mg
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5 mL
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Synthesis routes and methods III

Procedure details

Trimethylsilyl chloride (0.4 mL, 3.0 mmol) was added to a solution of 2-cyanopyridine-4-methanol (200 mg, 1.5 mmol, Reference compound No. 11-1) in ethanol (3 mL) at 50° C. under a nitrogen atmosphere, then the mixture was stirred for 12 hours. The mixture was allowed to stand, and a little water and sodium carbonate (160 mg, 1.5 mmol) were added thereto. The solution was dried over anhydrous magnesium sulfate, then the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography to give 43 mg of the title reference compound as a white solid. (Yield 16%)
Quantity
0.4 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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160 mg
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(hydroxymethyl)picolinate
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Reactant of Route 6
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